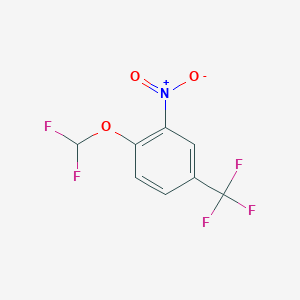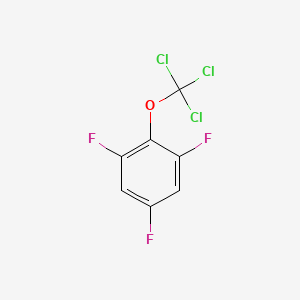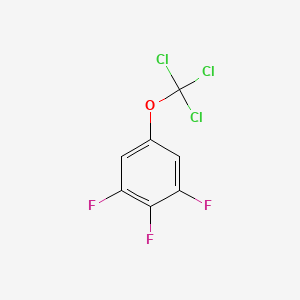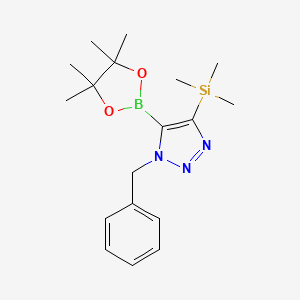![molecular formula C16H15F3N2OS B1404681 (2E)-3-(dimethylamino)-1-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}prop-2-en-1-one CAS No. 1598370-02-5](/img/structure/B1404681.png)
(2E)-3-(dimethylamino)-1-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}prop-2-en-1-one
Overview
Description
(2E)-3-(dimethylamino)-1-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}prop-2-en-1-one is a useful research compound. Its molecular formula is C16H15F3N2OS and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-(dimethylamino)-1-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(dimethylamino)-1-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis of Heterocyclic Compounds:
- This compound is used in synthesizing various heterocyclic compounds, including dihydropyridine and imidazolone derivatives. These derivatives are obtained through reactions with primary amines, hydrazine hydrate, and methanolysis, displaying varied yields and properties (Stanovnik et al., 2002).
2. Antimicrobial Activity:
- Derivatives of this compound have shown potential antimicrobial activity. For instance, the pyrazole derivatives synthesized from the reaction with various hydrazides exhibited antibacterial and antifungal properties (Swarnkar et al., 2014).
3. Nonlinear Optical Properties:
- Studies have explored the nonlinear optical absorption of novel chalcone derivative compounds, indicating potential applications in optical devices due to their distinct absorption behavior at different laser intensities (Rahulan et al., 2014).
4. Corrosion Inhibition:
- Some thiazole derivatives, including those related to the compound , have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds demonstrate varying inhibition efficiencies, dependent on factors like concentration and temperature (Quraishi & Sharma, 2005).
5. Potential in Organic Synthesis:
- The compound is used in organic synthesis, contributing to the generation of a diverse library of compounds through reactions like alkylation and ring closure. These reactions produce a range of derivatives, including dithiocarbamates, thioethers, and various heterocyclic compounds (Roman, 2013).
6. Fluorescent Chemosensor Development:
- Certain derivatives of this compound act as selective and sensitive fluorescent chemosensors, particularly for detecting Fe+3 ions. These compounds have potential applications in molecular recognition and environmental monitoring (Singh et al., 2014).
7. Drug Development:
- This compound and its derivatives have been explored for their potential as small molecule inhibitors in drug development, targeting specific enzymes or biological processes. For example, it's used in developing inhibitors for the dynamin GTPase, critical in cellular processes like endocytosis (Gordon et al., 2013).
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c1-10-14(13(22)7-8-21(2)3)23-15(20-10)11-5-4-6-12(9-11)16(17,18)19/h4-9H,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSJNJXLJWGIQD-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-1-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Bromo-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404604.png)


![{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1404610.png)
![5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B1404612.png)
![6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1404615.png)
![N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide](/img/structure/B1404616.png)



![Imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1404620.png)